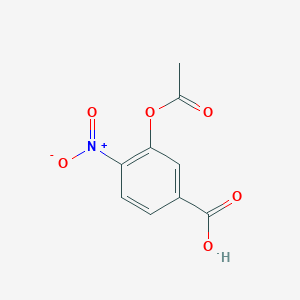

3-Acetoxy-4-nitrobenzoic acid

描述

Contextualization within Aromatic Carboxylic Acid Chemistry

Aromatic carboxylic acids are a fundamental class of organic compounds where a carboxyl group (-COOH) is directly attached to an aromatic ring. vedantu.com The parent compound, benzoic acid, is the simplest example. britannica.compressbooks.pub These compounds exhibit the typical acidity of carboxylic acids and undergo electrophilic substitution reactions characteristic of aromatic systems. britannica.com The carboxyl group itself is a deactivating, meta-directing group, meaning it makes electrophilic substitution less favorable than in benzene (B151609) and directs incoming substituents to the meta position. vedantu.combritannica.com

3-Acetoxy-4-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of the nitro group (an electron-withdrawing group) and the acetoxy group (which can be electron-donating or -withdrawing depending on the reaction conditions) significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. Nitrobenzoic acids, for instance, are generally about ten times more acidic than benzoic acid itself. wikipedia.org The specific positioning of these substituents in this compound creates a unique electronic environment that can be exploited in various chemical transformations.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Intermediates

The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules. Its functional groups serve as handles for further chemical modifications. For example, the nitro group can be reduced to an amino group, opening the door to the synthesis of a wide range of amine derivatives, which are prevalent in pharmaceuticals.

In medicinal chemistry, compounds with similar structural motifs have been investigated for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The nitro group is a known pharmacophore in certain antimicrobial agents. ontosight.ai The acetoxy group can influence a compound's pharmacokinetic profile. Therefore, this compound serves as a valuable building block for the synthesis of new drug candidates. For instance, related nitrobenzoic acid derivatives are used in the production of important pharmaceuticals like procaine (B135) and folic acid. google.com

The synthesis of this compound itself typically starts from more readily available precursors. A common strategy involves the nitration of a substituted benzoic acid derivative, followed by the introduction of the acetoxy group. For example, the synthesis can begin with 3-hydroxy-4-nitrobenzoic acid, which is then acetylated. The preparation of 3-hydroxy-4-nitrobenzoic acid can be achieved through the nitration of 3-hydroxybenzoic acid or the oxidation of m-cresol (B1676322) followed by nitration. google.comchemicalbook.comprepchem.com

Historical Development and Evolution of Related Compounds

The history of nitrobenzoic acids dates back to the 19th century. In 1875, the antifungal properties of a related compound were discovered by Salkowski. atamanchemicals.com The various isomers of nitrobenzoic acid (ortho, meta, and para) have been synthesized through different methods. For example, 2-nitrobenzoic acid is prepared by the oxidation of 2-nitrotoluene, while 3-nitrobenzoic acid can be obtained through the nitration of benzoic acid. wikipedia.orgwikipedia.org The para isomer, 4-nitrobenzoic acid, is commercially produced by the oxidation of 4-nitrotoluene (B166481). chemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

3-acetyloxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXFEUYSCNJQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Acetoxy 4 Nitrobenzoic Acid

Direct Synthetic Routes to 3-Acetoxy-4-nitrobenzoic acid

Direct, one-pot syntheses of this compound from simple benzene (B151609) derivatives are not prominently documented in the literature. Such a transformation would require a highly selective multi-component reaction that is challenging to achieve in practice. However, methods like electro-oxidative acetoxylation offer a direct way to introduce an acetoxy group onto an aromatic ring. orientjchem.orgorientjchem.org This process, often carried out at a platinum electrode, involves the anodic oxidation of an aromatic compound in acetic acid to generate a radical cation, which then reacts to form the acetoxylated product. orientjchem.orgorientjchem.org While a powerful tool, this would likely be one step in a broader multi-step synthesis for a complex molecule like this compound.

Multi-Step Synthesis from Precursor Aromatic Compounds

The most viable and controlled pathways to this compound involve the stepwise modification of precursor aromatic compounds. The strategic order of nitration, acetoxylation, and carboxylation (or its precursor) is paramount for a successful synthesis.

Nitration is a fundamental electrophilic aromatic substitution reaction for introducing a nitro (-NO₂) group. When starting with benzoic acid itself, the carboxylic acid group (-COOH) acts as an electron-withdrawing group and a meta-director. doubtnut.comtruman.edu Therefore, direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid. doubtnut.com

To achieve the desired 4-nitro substitution pattern relative to the other groups, the synthesis must start with a precursor where the directing effects favor this regiochemistry. A plausible precursor is 3-hydroxybenzoic acid. The hydroxyl group (-OH) is a strong activating group and an ortho-, para-director. Nitration of 3-hydroxybenzoic acid would thus direct the incoming nitro group to the 4- and 6-positions. The 4-nitro isomer, 3-hydroxy-4-nitrobenzoic acid, would be a key intermediate, which can then be acetylated to give the final product.

The nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the reactive nitronium ion (NO₂⁺). truman.edu Controlling the reaction temperature is crucial to minimize the formation of side products. truman.edu

There are two primary strategies for introducing the acetoxy group: acetylation of a phenol (B47542) or direct C-H acetoxylation.

Acetylation of a Phenol: If the synthesis proceeds via a phenolic intermediate, such as 3-hydroxy-4-nitrobenzoic acid, the acetoxy group is readily introduced by reacting the hydroxyl group with acetic anhydride (B1165640) or acetyl chloride, usually in the presence of a base catalyst.

Direct C-H Acetoxylation: Modern synthetic methods allow for the direct acetoxylation of a C-H bond on the aromatic ring. rsc.org Palladium-catalyzed C-H acetoxylation has emerged as a powerful tool for this transformation. rsc.orgnih.gov These reactions often use an oxidant like PhI(OAc)₂ and a palladium catalyst (e.g., Pd(OAc)₂) to selectively functionalize an aromatic C-H bond. rsc.orgnih.gov The regioselectivity is often controlled by a directing group (DG) within the molecule that coordinates to the metal catalyst. rsc.orgnih.gov

Table 1: Example Conditions for Palladium-Catalyzed C–H Acetoxylation

| Catalyst | Oxidant | Solvent | Temperature (°C) | Reference |

| Pd(OAc)₂ (5-10 mol%) | PhI(OAc)₂ (1.5-3.5 equiv.) | Acetic Acid | 110 | nih.gov |

| Pd(OAc)₂ | PhI(OAc)₂ | Acetic Acid | - | rsc.org |

| This table presents generalized conditions from studies on various aromatic substrates, illustrating a common catalytic system. |

The carboxylic acid group can be introduced at various stages, either through carboxylation reactions or by oxidizing a precursor group, most commonly a methyl group. libretexts.org

The oxidation of an alkyl side-chain on an aromatic ring is a robust method for synthesizing benzoic acids. libretexts.org This reaction works if the benzylic carbon (the carbon attached to the ring) has at least one hydrogen atom. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid are commonly employed. masterorganicchemistry.comgoogle.com For example, a potential synthetic route could start with 3-methyl-2-nitrophenol, which would first be acetylated to 3-acetoxy-4-nitrotoluene, followed by oxidation of the methyl group to yield this compound.

Table 2: Common Oxidizing Agents for Converting Aromatic Methyl Groups to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Reference |

| Potassium Permanganate (KMnO₄) | Basic, followed by acid workup | masterorganicchemistry.comyoutube.com |

| Nitric Acid (HNO₃) | Dilute HNO₃, elevated temperature and pressure | google.compatsnap.com |

| Chromic Acid (H₂CrO₄) | Jones Reagent (CrO₃/H₂SO₄) | quora.com |

| Oxygen (O₂) | With Co/Mn catalysts (industrial) | wikipedia.orgchemicalbook.com |

Another strategy is the carboxylation of a Grignard reagent. This involves reacting an aryl magnesium halide with carbon dioxide (dry ice), followed by acidic workup to produce the carboxylic acid. libretexts.orglibretexts.org

In many multi-step syntheses, the carboxylic acid group is protected as an ester to prevent it from interfering with subsequent reaction steps, such as nitration or oxidation. orgsyn.org The Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions, is a common method for this purpose. masterorganicchemistry.com

Once the other desired functional groups are in place, the ester is hydrolyzed back to the carboxylic acid. This can be achieved under either acidic or basic conditions. acs.org Basic hydrolysis (saponification), often using sodium hydroxide, yields a carboxylate salt, which is then protonated with a strong acid to give the final carboxylic acid. orgsyn.orgresearchgate.net

Table 3: General Conditions for Ester Hydrolysis

| Condition | Reagents | Mechanism | Reference |

| Basic (Saponification) | NaOH or KOH in H₂O/alcohol mixture, heat | Nucleophilic acyl substitution | orgsyn.org |

| Acidic | Excess H₂O, H⁺ catalyst (e.g., H₂SO₄), heat | Reverse of Fischer esterification | masterorganicchemistry.com |

A possible synthetic pathway using this strategy could be:

Esterification of 3-hydroxybenzoic acid to methyl 3-hydroxybenzoate.

Nitration to yield methyl 3-hydroxy-4-nitrobenzoate.

Acetylation of the hydroxyl group to give methyl 3-acetoxy-4-nitrobenzoate.

Hydrolysis of the ester to the final product, this compound.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern, efficient synthetic routes. As discussed, palladium complexes are key for direct C-H acetoxylation reactions, offering high selectivity. rsc.orgnih.gov Strong acids like sulfuric acid are indispensable catalysts for both nitration and Fischer esterification/hydrolysis. truman.edumasterorganicchemistry.com

For oxidation reactions, while stoichiometric reagents like KMnO₄ are common in the lab, industrial processes often rely on catalytic oxidation using transition metal salts (e.g., cobalt or manganese naphthenates) and molecular oxygen, which is a greener approach. wikipedia.orgchemicalbook.com Furthermore, solid acid catalysts, such as modified montmorillonite (B579905) clays, are being explored for esterification reactions to create more environmentally benign and reusable catalytic systems. ijstr.org

Metal-Catalyzed Transformations

The synthesis of this compound and its precursors can be significantly influenced by metal-catalyzed reactions, which are often employed to perform challenging transformations such as the oxidation of alkyl groups and C-H bond functionalization. These methods offer pathways that might not be accessible through classical synthetic routes.

One prominent strategy involves the oxidation of a methyl group on a pre-functionalized aromatic ring. For instance, the synthesis of a related compound, 3-methyl-4-nitrobenzoic acid, is achieved through the liquid-phase oxidation of 4-nitro-m-xylene. This reaction is effectively carried out using an oxygen-containing gas in a lower fatty acid solvent, such as acetic acid, in the presence of a cobalt catalyst and an initiator. google.com Catalysts like cobalt naphthenate or cobalt acetate (B1210297) are instrumental in facilitating the conversion of the methyl group to a carboxylic acid. google.com Similarly, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been described as an effective oxidizing agent for converting benzylic ketones into benzoic acids, presenting another metal-mediated route to the carboxyl functional group. researchgate.net

Transition metal catalysis is also a cornerstone of C-H functionalization, which could theoretically be applied to the synthesis of benzoic acid derivatives. snnu.edu.cnresearchgate.net Palladium-catalyzed reactions, for example, are widely used for allylic C-H oxidation to form acetates. acs.org While a direct application to the synthesis of this compound is not commonly documented, the principles of metal-catalyzed C-H activation represent a frontier in developing more direct and efficient synthetic routes. snnu.edu.cn Iron-catalyzed cross-coupling reactions have also been successfully used for the enantioconvergent synthesis of α-aryl alkanoic acids from α-bromo alkanoates, showcasing the power of metals in constructing carbon-carbon bonds adjacent to a carboxyl group. acs.orgnih.gov

Table 1: Examples of Metal-Catalyzed Reactions in the Synthesis of Benzoic Acid Derivatives

| Catalytic System | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Cobalt acetate / Initiator | Air Oxidation | 4-Nitro-m-xylene | 3-Methyl-4-nitrobenzoic acid | google.com |

| Cerium(IV) Ammonium Nitrate (CAN) | C-C Bond Cleavage/Oxidation | Benzyl (B1604629) Methyl Ketones | Benzoic Acids | researchgate.net |

| Fe(acac)₃ / Chiral Phosphine | Kumada Cross-Coupling | α-Bromo Alkanoates | α-Aryl Alkanoic Acids | acs.orgnih.gov |

Organocatalytic Systems in Aromatic Functionalization

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, often providing alternatives to metal-based systems. While a direct, one-pot organocatalytic synthesis of this compound is not prominently featured in the literature, the principles of organocatalysis are relevant to the functionalization steps required for its synthesis.

Many organocatalytic reactions, particularly those involving α,β-unsaturated aldehydes, employ dienamine activation. rsc.orgsemanticscholar.org Interestingly, acids such as p-nitrobenzoic acid are sometimes used as co-catalysts in these transformations to promote the desired reactivity. rsc.orgsemanticscholar.org This highlights the role that nitrobenzoic acid derivatives can play within organocatalytic cycles, typically by activating catalyst intermediates or participating in proton transfer steps. scispace.com

The functional groups present in this compound could themselves be installed using reactions amenable to organocatalysis. For example, asymmetric α-oxygenation of aldehydes and ketones has been achieved using organocatalysts in the presence of electrophilic oxidizing agents like benzoyl peroxide. semanticscholar.org Although this applies to the α-position of a carbonyl group, it demonstrates the potential of organocatalysis to introduce oxygen-containing functionalities. The development of organocatalytic methods for the direct nitration or acyloxylation of aromatic rings remains an active area of research.

Regioselective and Chemoselective Considerations in Synthesis

The primary challenge in synthesizing this compound is achieving the correct 1,3,4-trisubstitution pattern on the aromatic ring. This requires careful consideration of the directing effects of the substituents and the sequence of reactions.

A common synthetic approach begins with the nitration of a substituted benzoic acid. Starting with 3-hydroxybenzoic acid, the hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. Nitration with nitric acid will preferentially occur at positions ortho or para to the hydroxyl group (positions 2, 4, and 6). nbinno.comchemicalbook.com The formation of 4-nitro-3-hydroxybenzoic acid is a significant outcome of this reaction. chemicalbook.com Subsequent acetylation of the hydroxyl group yields the final product. An alternative is to first acetylate 3-hydroxybenzoic acid to form 3-acetoxybenzoic acid. patsnap.com The acetoxy group is also an ortho-, para-director, guiding the incoming electrophile (the nitronium ion, NO₂⁺) to the 4- and 6-positions. Since both the acetoxy and carboxyl groups direct to the 4-position, this can be a viable route, though mixtures of isomers are possible.

Another strategy involves starting with a precursor where the substitution pattern is already partially established. A patented method describes the synthesis of the intermediate 3-hydroxy-4-nitrobenzoic acid from m-cresol (B1676322). google.com This process involves the nitration of m-cresol followed by the oxidation of the methyl group to a carboxylic acid using an oxidant like hydrogen peroxide. google.com The success of this route hinges on the regioselectivity of the initial nitration and the chemoselective oxidation of the methyl group without affecting the other functional groups on the ring.

Table 2: Comparison of Synthetic Routes and Regiochemical Control

| Starting Material | Key Transformation Steps | Regiochemical Challenge | Reference |

|---|---|---|---|

| 3-Hydroxybenzoic Acid | 1. Nitration 2. Acetylation | Controlling nitration to favor the 4-position over the 2- and 6-positions. chemicalbook.com | chemicalbook.com |

| 3-Acetoxybenzoic Acid | 1. Nitration | Separation of the desired 4-nitro isomer from the 6-nitro byproduct. | patsnap.com |

Advancements in Sustainable Synthesis Protocols

A notable green approach is the use of hydrogen peroxide (H₂O₂) as an oxidant. A method for preparing 3-hydroxy-4-nitrobenzoic acid from a nitrated cresol (B1669610) derivative utilizes H₂O₂, which has the significant advantage of producing water as its only byproduct. This avoids the use of heavy metal oxidants that are toxic and generate hazardous waste. google.com

Indirect electrosynthesis offers another sustainable alternative. In the synthesis of 3-methyl-4-nitrobenzoic acid, an indirect electrochemical method uses a mediator like chromium sulfate (B86663). google.com The chromium sulfate is first anodically oxidized to chromium trioxide, which then oxidizes the organic substrate. The resulting chromium sulfate is recycled back into the electrolytic cell, creating a closed loop that minimizes waste and reagent consumption. google.com

Furthermore, research into catalyst-free oxidation systems and the use of molecular oxygen as the primary oxidant represents a move towards more atom-economical and sustainable industrial processes. researchgate.netchemicalbook.com The commercial production of p-nitrobenzoic acid, for example, often involves the oxidation of 4-nitrotoluene (B166481) with molecular oxygen, a principle that can be applied to related syntheses. chemicalbook.com

Table 3: Sustainable Approaches in the Synthesis of Nitrobenzoic Acids

| Sustainable Method | Principle | Advantage | Example Application | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide Oxidation | Use of a clean oxidant. | Produces only water as a byproduct, avoiding heavy metal waste. | Oxidation of 5-methyl-2-nitrophenol (B1361083) to 3-hydroxy-4-nitrobenzoic acid. | google.com |

| Indirect Electrosynthesis | Electrochemical regeneration of the oxidizing agent. | Reduces chemical waste and cost by recycling the oxidant. | Synthesis of 3-methyl-4-nitrobenzoic acid using a Cr³⁺/Cr⁶⁺ redox cycle. | google.com |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Aromatic Nitration

Aromatic nitration is a pivotal class of electrophilic aromatic substitution reactions for introducing a nitro group (—NO₂) onto an aromatic ring. researchgate.net The synthesis of a nitroaromatic compound like 3-Acetoxy-4-nitrobenzoic acid from a precursor such as 3-acetoxybenzoic acid would typically involve this type of reaction. The process is generally carried out using a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chemistrysteps.com

The mechanism proceeds through several key steps:

Generation of the Electrophile : Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.comucalgary.ca The equation for this formation is: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic nitronium ion. chemistrysteps.comucalgary.ca This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. ucalgary.ca

Restoration of Aromaticity : A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the sp³-hybridized carbon of the sigma complex. ucalgary.ca This restores the stable aromatic system and yields the nitroaromatic product. savemyexams.com

The regioselectivity of nitration on a substituted benzene (B151609) ring is directed by the existing functional groups. For a precursor like 3-acetoxybenzoic acid, the acetoxy (—OCOCH₃) and carboxylic acid (—COOH) groups would influence the position of the incoming nitro group. Both the carboxyl and acetoxy groups are deactivating and meta-directing. However, the acetoxy group is a weaker deactivator than the carboxyl group. The directing effects of these groups would determine the final position of the nitro group at the C4 position. Conversely, once the nitro group is present, its strong electron-withdrawing nature deactivates the ring toward further electrophilic substitution. chemistrysteps.comuomustansiriyah.edu.iq

Kinetics and Thermodynamics of Acetoxylation Processes

Acetoxylation is the introduction of an acetoxy group (—OAc) onto a molecule. In aromatic systems, this can be achieved through various methods, including electrochemical oxidation and transition-metal-catalyzed C—H activation. stmjournals.inrsc.org These processes are critical for synthesizing acetoxy-substituted aromatics. rsc.org

Electrochemical acetoxylation of aromatic compounds typically occurs in acetic acid containing a supporting electrolyte like sodium acetate (B1210297). stmjournals.in The mechanism involves the initial oxidation of the aromatic compound at the anode to form a radical cation. This radical cation then reacts with an acetate ion. stmjournals.in However, this method is generally not effective for aromatics with strongly electron-withdrawing (negatively substituted) groups, as their oxidation potentials are often higher than that of the acetate ion itself. stmjournals.in

Transition-metal-catalyzed acetoxylation, particularly using palladium (Pd), offers a more versatile route. researchgate.net Kinetic studies of related processes, such as the acetoxylation of toluene (B28343) to benzyl (B1604629) acetate over a Pd–Sb/TiO₂ catalyst, provide insight into the reaction dynamics. In this specific system, the breaking of the C—H bond in the methyl group was identified as the rate-limiting step. acs.org

Research has established apparent activation energies for the formation of different products in toluene acetoxylation, which suggests that benzyl acetate and a minor byproduct, benzaldehyde, originate from the same surface intermediate. acs.org

| Product | Apparent Activation Energy (Ea) (kJ mol⁻¹) |

| Benzyl acetate | 24.9 |

| Benzaldehyde | 27.5 |

| Carbon Dioxide (from acetic acid decomposition) | 152.9 |

This data, derived from the acetoxylation of toluene, illustrates how kinetic studies can differentiate between reaction pathways for desired products and side reactions. acs.org

Oxidative Cleavage Mechanisms in Aromatic Systems

Nitroaromatic compounds are generally characterized by their resistance to oxidative degradation. nih.gov This stability is attributed to the electron-withdrawing properties of the nitro group, which deactivates the aromatic ring, in conjunction with the inherent stability of the benzene ring itself. nih.gov Therefore, oxidative cleavage of the aromatic ring in this compound is not a common or facile reaction.

However, oxidative cleavage reactions can target other parts of a molecule or can be achieved under specific conditions. Common methods for oxidative cleavage, such as ozonolysis or oxidation with potassium permanganate (B83412) (KMnO₄), are typically used to break carbon-carbon double or triple bonds. orgoreview.comlibretexts.org

A more recent and relevant development is the use of photoexcited nitroarenes to achieve the oxidative cleavage of alkenes. researchgate.netscientificupdate.com In this mechanism, the nitroarene is excited by light to a diradical excited state. This excited species can then react with an alkene in a cycloaddition event to form a 1,3,2-dioxazolidine intermediate, which subsequently decomposes to yield carbonyl compounds. scientificupdate.com This process effectively uses the nitro group as an oxygen transfer agent, providing a safer alternative to ozonolysis. scientificupdate.com While this reaction cleaves alkenes rather than the aromatic ring itself, it highlights a key reactivity pattern of the nitro group under photochemical conditions.

Catalytic Cycles and Turnover-Limiting Steps

Transition-metal catalysis provides powerful tools for the functionalization of C—H bonds in benzoic acid derivatives, offering high selectivity and efficiency. researchgate.netresearchgate.net Palladium (Pd) and Rhodium (Rh) catalysts are frequently employed for these transformations. rsc.orgnih.gov

A general catalytic cycle for the Pd(II)-catalyzed C—H functionalization (e.g., olefination or acetoxylation) of a benzoic acid derivative often involves the following key steps:

Chelation and C—H Activation : The carboxylate group of the benzoic acid substrate coordinates to the Pd(II) center, acting as a directing group. This is followed by the activation of a C—H bond (often at the ortho or meta position, depending on the reaction design) to form a palladacycle intermediate. researchgate.netrsc.org

Coordination and Insertion : The coupling partner (e.g., an alkene for olefination) coordinates to the palladium center within the palladacycle. This is followed by migratory insertion into the Pd-Carbon bond. rsc.org

Reductive Elimination or β-Hydride Elimination : To release the product and regenerate the active catalyst, either reductive elimination or a process like β-hydride elimination occurs. rsc.org For acetoxylation, this step would involve an oxidant to facilitate the C—O bond formation.

Catalyst Regeneration : The Pd catalyst is regenerated, often with the aid of an oxidant (like O₂ or benzoquinone), allowing it to re-enter the catalytic cycle. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Acetoxy 4 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data for ¹H, ¹³C, 2D, and solid-state NMR of 3-Acetoxy-4-nitrobenzoic acid has not been located in surveyed scientific literature.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity

Specific chemical shifts, coupling constants, and multiplicity data for the protons and carbon atoms of this compound are not available in the reviewed sources. This information is crucial for confirming the structural connectivity, including the positions of the acetoxy, nitro, and carboxylic acid groups on the benzene (B151609) ring.

Two-Dimensional (2D) NMR Techniques for Complex Assignment

There are no available reports on the use of 2D NMR techniques, such as COSY, HSQC, or HMBC, for the complete assignment of the proton and carbon signals of this compound.

Solid-State NMR for Crystalline Characterization

Information regarding the use of solid-state NMR to characterize the crystalline structure of this compound is not present in the consulted literature.

Mass Spectrometry (MS)

Comprehensive mass spectrometry data, including high-resolution mass spectrometry and fragmentation pattern analysis, for this compound is not available in the public scientific record.

High-Resolution Mass Spectrometry for Elemental Composition

Specific high-resolution mass spectrometry (HRMS) data, which would provide the precise elemental composition of this compound, could not be found.

Fragmentation Pattern Analysis for Molecular Structure Confirmation

A detailed analysis of the mass spectrometry fragmentation pattern for this compound has not been published. This analysis would be key to confirming the molecular structure by identifying characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, a detailed experimental IR spectrum analysis would reveal key vibrational modes. However, a comprehensive search of scientific literature and spectral databases did not yield specific experimental IR data for this compound. Typically, the IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its primary functional groups.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Expected Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretching | 3300 - 2500 (broad) |

| Carbonyl (C=O) - Carboxylic Acid | C=O stretching | 1725 - 1700 |

| Carbonyl (C=O) - Ester | C=O stretching | 1750 - 1735 |

| Nitro (-NO₂) | Asymmetric N-O stretching | 1550 - 1500 |

| Nitro (-NO₂) | Symmetric N-O stretching | 1355 - 1315 |

| C-O - Ester | C-O stretching | 1300 - 1000 |

| Aromatic Ring | C-H stretching | 3100 - 3000 |

| Aromatic Ring | C=C stretching | 1600 - 1450 |

Note: The table above is based on established general correlations for organic functional groups and does not represent experimentally determined data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

A thorough review of scientific literature did not uncover any specific experimental UV-Vis spectroscopic data for this compound. For a molecule with its structure, electronic transitions would be expected to arise from the π-systems of the benzene ring, the nitro group, and the carbonyl groups of the ester and carboxylic acid moieties. The presence of these conjugated systems would likely result in absorption bands in the UV region of the electromagnetic spectrum.

X-Ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement in a crystalline solid. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-Ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry. This method involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.

Despite a comprehensive search of crystallographic databases and the scientific literature, no published single-crystal X-ray diffraction data for this compound could be located. Therefore, information regarding its crystal system, space group, and precise atomic coordinates is not available at this time.

Powder X-Ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a solid sample. It is particularly useful for analyzing polycrystalline materials.

No experimental powder X-ray diffraction patterns for this compound were found in the available scientific literature. Such data would be valuable for phase identification and quality control of crystalline batches of the compound.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The analysis of intermolecular interactions, particularly hydrogen bonding, is crucial for understanding the packing of molecules in a crystal lattice and for predicting physical properties. This information is typically derived from single-crystal X-ray diffraction data.

As no crystallographic data for this compound has been reported, a detailed analysis of its intermolecular interactions and hydrogen bonding networks is not possible. It can be hypothesized that the carboxylic acid group would participate in strong O-H···O hydrogen bonds, potentially forming dimers or extended chains, which is a common motif in carboxylic acid crystal structures.

Crystallographic Data and Crystal Packing Characterization

Detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are essential for a complete characterization of a crystalline compound.

A thorough search of crystallographic databases did not yield any specific crystallographic data for this compound. Consequently, a characterization of its crystal packing is not feasible.

Synergistic Application of Spectroscopic Techniques for Comprehensive Analysis

The definitive characterization of this compound is best accomplished by integrating data from various spectroscopic methods. Each technique offers a unique piece of the structural puzzle, and their combined interpretation provides a confirmation of the molecular structure.

Initial Confirmation with Mass Spectrometry:

Mass spectrometry serves as the initial step in the analysis, providing the molecular weight of the compound. For this compound (C₉H₇NO₆), the expected molecular weight is approximately 225 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 226.0346 |

| [M-H]⁻ | 224.0201 |

| [M-COCH₂]⁻ | 182.0095 |

Functional Group Identification with Infrared Spectroscopy:

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the carboxylic acid, nitro, and acetoxy groups.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| Carboxylic Acid O-H | 2500-3300 | Broad |

| Aromatic C-H | 3000-3100 | Sharp, weak |

| Acetoxy C=O | 1760-1770 | Strong, sharp |

| Carboxylic Acid C=O | 1700-1720 | Strong, sharp |

| Nitro N-O (asymmetric) | 1520-1560 | Strong |

| Nitro N-O (symmetric) | 1340-1360 | Strong |

| C-O (ester and acid) | 1200-1300 | Strong |

The presence of a broad O-H stretch, two distinct carbonyl peaks (one for the ester and one for the carboxylic acid), and strong nitro group absorptions would confirm the presence of all the expected functional groups.

Detailed Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule, including the number and connectivity of protons and carbons.

In the ¹H NMR spectrum, the aromatic region would be particularly informative. The substitution pattern on the benzene ring (protons at positions 2, 5, and 6) would lead to a specific splitting pattern. The proton at C2 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C5 as a doublet. The acetoxy methyl protons would give a characteristic singlet, and the acidic proton of the carboxylic acid would also be a singlet, often broad.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | ~11-13 | Singlet (broad) |

| H-2 | ~8.2 | Doublet |

| H-6 | ~8.0 | Doublet of Doublets |

| H-5 | ~7.5 | Doublet |

| OCOCH₃ | ~2.3 | Singlet |

The ¹³C NMR spectrum would show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. The carbonyl carbons of the carboxylic acid and the acetoxy group would appear far downfield. The carbon bearing the nitro group (C4) would also be significantly deshielded.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| COOH | ~168 |

| OCOCH₃ | ~169 |

| C-1 | ~130 |

| C-2 | ~125 |

| C-3 | ~145 |

| C-4 | ~148 |

| C-5 | ~120 |

| C-6 | ~128 |

| OCOC H₃ | ~21 |

By combining these techniques, a comprehensive and unambiguous structural determination of this compound is possible. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the functional groups, and NMR spectroscopy elucidates the precise connectivity of the atoms. This synergistic approach is fundamental in modern chemical analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of molecules like 3-Acetoxy-4-nitrobenzoic acid. These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

Studies on analogous compounds, such as 4-Acetamido-3-nitrobenzoic acid (ANBA), utilize DFT at the B3LYP/6-311G level to analyze molecular geometries and electronic characteristics. researchgate.net Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.orgmdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For instance, in related benzoic acid derivatives, the negative potential is typically localized over the electronegative oxygen atoms of the carboxyl and nitro groups, indicating susceptibility to electrophilic attack. In contrast, the positive potential is often found around the hydrogen atoms. researchgate.net

Table 1: Calculated Global Reactivity Descriptors for an Analogous Compound (4-Acetamido-3-nitrobenzoic acid)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.15 |

| LUMO Energy | ELUMO | -3.12 |

| Energy Gap | ΔE | 4.03 |

| Ionization Potential | I | 7.15 |

| Electron Affinity | A | 3.12 |

| Electronegativity | χ | 5.13 |

| Chemical Potential | μ | -5.13 |

| Global Hardness | η | 2.01 |

| Global Softness | S | 0.24 |

| Electrophilicity Index | ω | 6.54 |

Data sourced from a DFT study on 4-Acetamido-3-nitrobenzoic acid, a structurally similar compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including conformational changes over time. For a flexible molecule like this compound, which has rotatable bonds connecting the acetoxy and carboxylic acid groups to the benzene (B151609) ring, MD simulations can reveal the preferred spatial arrangements and the energy barriers between them. nih.gov

In studies of cocrystals involving 2-nitrobenzoic acid, MD simulations have been used to confirm the stability of hydrogen-bonded complexes. researchgate.net Parameters such as the Root Mean Square Deviation (RMSD) are monitored throughout the simulation to assess whether the system remains stable or undergoes significant structural changes. A stable complex will typically show low and consistent RMSD values after an initial equilibration period. researchgate.netajchem-a.com

The conformational landscape of the carboxylic acid group is of particular interest. Quantum mechanics and MD studies on simple carboxylic acids show that the syn conformation (where the hydroxyl hydrogen is oriented towards the carbonyl oxygen) is generally more stable than the anti conformation. nih.gov However, intermolecular interactions, such as those with solvent molecules or in a crystal lattice, can influence this equilibrium. MD simulations can map the free energy landscape associated with the rotation around the C-O bond of the carboxylic acid, providing insight into the relative populations of different conformers under specific conditions. nih.gov

Density Functional Theory (DFT) Applications

DFT has become a standard tool for the prediction of vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. spectroscopyonline.com These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve accuracy, the computed frequencies are typically scaled using empirical scaling factors. ijtsrd.com

For example, in a study of 4-methyl-3-nitrobenzoic acid, DFT calculations using the B3LYP functional and 6-311++G basis set were performed to compute the vibrational frequencies. scirp.org The scaled theoretical frequencies showed good agreement with the experimental FTIR and FT-Raman spectra, allowing for a detailed and unambiguous assignment of the observed vibrational modes based on the Potential Energy Distribution (PED). scirp.orgresearchgate.net This approach helps to confidently assign specific bands to functional group vibrations, such as the C=O stretching of the carboxylic acid, the asymmetric and symmetric stretching of the NO₂ group, and the various vibrations of the benzene ring. researchgate.net

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Analogous Compound (4-Methyl-3-nitrobenzoic acid)

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |

|---|---|---|---|

| C=O Stretching | 1707 | 1705 | 1705 |

| NO₂ Asymmetric Stretching | 1537 | 1537 | 1535 |

| NO₂ Symmetric Stretching | 1355 | 1356 | 1354 |

| C-O Stretching (Carboxyl) | 1295 | 1296 | 1295 |

| O-H In-plane Bending | 1420 | - | 1417 |

Data sourced from a DFT study on 4-methyl-3-nitrobenzoic acid, a structurally similar compound. scirp.org

DFT is also a powerful method for exploring the energetics of chemical reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction mechanisms and predicting feasibility. researchgate.net

For a molecule like this compound, DFT could be used to investigate reactions such as the hydrolysis of the ester group or decarboxylation. The calculations would involve locating the transition state structure for the reaction and computing its energy relative to the ground state of the reactant. Analysis of the transition state's geometry and vibrational modes can confirm that it represents the correct saddle point on the energy surface connecting reactants and products. Such studies are crucial for rationalizing reaction outcomes and designing new synthetic pathways.

Computational Modeling of Intermolecular Interactions

The way molecules pack in the solid state is governed by a complex network of intermolecular interactions. Computational methods are essential for identifying and quantifying these interactions. For nitrobenzoic acids, the primary interactions include strong hydrogen bonds formed by the carboxylic acid groups, which typically lead to the formation of centrosymmetric dimers. nih.gov

Computational studies on substituted nitrobenzoic acids have shown that even small changes to the molecular structure, such as altering a substituent, can significantly change the landscape of intermolecular interactions and lead to different crystal packing arrangements. chemrxiv.orgresearchgate.net Energy framework analysis is another computational tool that helps visualize and quantify the interaction energies between molecular pairs within a crystal, distinguishing between electrostatic, dispersion, and total interaction energies. semanticscholar.orgmdpi.com

Crystal Structure Prediction and Validation through Computational Methods

Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in materials science. Computational methods for Crystal Structure Prediction (CSP) aim to generate a landscape of possible crystal packings and rank them by their lattice energy. acs.org These computationally generated structures can then be compared with experimental data, typically from Powder X-ray Diffraction (PXRD), to validate the predictions. lu.lvsciforum.net

For substituted nitrobenzoic acids, computational studies have been used to generate crystal structure landscapes to rationalize the formation of different polymorphs and solvates. acs.org The analysis involves comparing the relative energies of the most stable predicted structures. The ability of a computational model to correctly identify the experimentally observed crystal structure among a multitude of energetically feasible alternatives serves as a rigorous test of the force fields and quantum mechanical methods used. researchgate.net This synergy between prediction and experiment is crucial for understanding polymorphism and for designing crystalline materials with desired physical properties.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a primary site for a variety of chemical transformations, most notably esterification and amide bond formation.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid group of 3-Acetoxy-4-nitrobenzoic acid can undergo esterification to form the corresponding ester. This reaction is a classic example of nucleophilic acyl substitution. For instance, the reaction with methanol (B129727) in the presence of a strong acid like sulfuric acid would yield methyl 3-acetoxy-4-nitrobenzoate. The general procedure for Fischer esterification of a similar compound, 3-nitrobenzoic acid, involves refluxing with anhydrous methanol and concentrated sulfuric acid for one hour truman.edu.

Amide Formation: The carboxylic acid can also be converted to an amide by reaction with an amine. This transformation typically requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Reagents like thionyl chloride can convert the carboxylic acid to an acyl chloride, which then readily reacts with an amine to form the amide. Alternatively, direct condensation of carboxylic acids and amines can be achieved using reagents like TiCl4 in pyridine (B92270) at elevated temperatures nih.gov. The presence of electron-withdrawing groups, such as the nitro group on the aromatic ring, can increase the reactivity of the carboxylic acid towards amide formation nih.gov.

Reactivity of the Acetoxy Group in Ester Cleavage and Exchange Reactions

The acetoxy group (-OCOCH₃), being an ester, is susceptible to hydrolysis (cleavage) and transesterification (exchange) reactions, typically under acidic or basic conditions.

Ester Cleavage (Hydrolysis): The acetoxy group can be hydrolyzed to a hydroxyl group, converting this compound into 3-Hydroxy-4-nitrobenzoic acid. This reaction can be catalyzed by acids or bases. A study on 3-(Acyloxy)-4-nitrobenzoic acids, a class of compounds to which this compound belongs, demonstrated their hydrolysis, which can be catalyzed by enzymes such as phospholipases A2 lookchem.com.

Transesterification: In the presence of an alcohol and a suitable catalyst, the acetoxy group can undergo a transesterification reaction, where the acetyl group is exchanged for a different acyl group from the alcohol.

Reactivity of the Nitro Group in Reduction and Substitution Pathways

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed, primarily through reduction.

Reduction: The nitro group can be reduced to an amino group (-NH₂), which is a pivotal transformation in the synthesis of many pharmaceutical and dye intermediates. This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, thereby altering the electronic properties of the aromatic ring. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere google.com. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acidic medium are also effective. The catalytic hydrogenation of nitrobenzoic acids to their corresponding aminobenzoic acids is a well-established industrial process google.com.

Aromatic Substitution Reactions: Electrophilic vs. Nucleophilic

The substituents on the benzene (B151609) ring of this compound dictate its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (SEAr): The benzene ring of this compound is generally deactivated towards electrophilic attack due to the presence of two electron-withdrawing groups: the nitro group and the carboxylic acid group. The acetoxy group is an ortho-, para-director, but its activating effect is likely outweighed by the deactivating effects of the other two groups. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be significantly slower compared to benzene and would require harsh reaction conditions. The incoming electrophile would be directed to the positions meta to the nitro and carboxylic acid groups.

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group, particularly when it is ortho or para to a good leaving group, can activate the aromatic ring towards nucleophilic aromatic substitution wikipedia.org. In this compound, the nitro group is ortho to the acetoxy group and meta to the carboxylic acid. While the acetoxy group is not a traditional leaving group in SNAr reactions, its presence, along with the other electron-withdrawing groups, increases the electrophilicity of the aromatic ring, making it more susceptible to attack by strong nucleophiles.

Derivatization for Enhanced Analytical Detectability

Derivatization is a common strategy to improve the analytical properties of a compound for techniques like chromatography and spectroscopy.

Strategies for Chromatographic Analysis Enhancement

For gas chromatography (GC), derivatization is often necessary for polar, non-volatile compounds like carboxylic acids. For high-performance liquid chromatography (HPLC), derivatization can improve detection sensitivity.

For Gas Chromatography (GC): The carboxylic acid group of this compound can be esterified to increase its volatility for GC analysis. Methylation is a common technique, which can be achieved using reagents like diazomethane (B1218177) or by Fischer esterification colostate.edu. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to derivatize the carboxylic acid and any hydroxyl groups that might be present after hydrolysis of the acetoxy group .

For High-Performance Liquid Chromatography (HPLC): The carboxylic acid functionality can be derivatized to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection. Reagents such as 4-bromo-N-methylbenzylamine can be used to derivatize carboxylic acids for sensitive analysis by LC-MS/MS nih.gov.

Modifications for Spectroscopic Probing

Derivatization can also be employed to introduce specific spectroscopic labels for techniques like NMR or mass spectrometry.

For Mass Spectrometry (MS): Derivatization can improve ionization efficiency and lead to more characteristic fragmentation patterns. Esterification of the carboxylic acid group can lead to predictable fragmentation that aids in structural elucidation researchgate.net.

For Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a common derivatization strategy for routine analysis, specific reagents could be used to introduce NMR-active nuclei (e.g., ¹⁹F) to probe the molecular environment.

Applications of 3 Acetoxy 4 Nitrobenzoic Acid in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

In the multistep synthesis of complex organic molecules, the strategic use of protecting groups is a cornerstone of achieving high yields and desired regioselectivity. 3-Acetoxy-4-nitrobenzoic acid exemplifies this principle, functioning as a key intermediate where the hydroxyl group is masked as an acetate (B1210297) ester. This protection is crucial during reactions like nitration. For instance, in the synthesis of related nitrobenzoic acid derivatives, an acetoxy group can be used to direct nitration to a specific position on the benzene (B151609) ring and prevent unwanted side reactions that a free hydroxyl group might cause.

A general synthetic strategy involves the nitration of a precursor molecule containing an acetoxy group, followed by subsequent deacetylation (hydrolysis of the ester) to reveal the hydroxyl group at the desired stage. This approach is highlighted in synthetic pathways for various pharmaceutical intermediates. google.com The controlled, stepwise modification enabled by intermediates like this compound is fundamental to building intricate molecular architectures from simpler, readily available starting materials. google.com The nitro and carboxylic acid groups themselves are versatile functional handles that can be further modified through reduction, amidation, or esterification, making this intermediate a pivotal building block in divergent synthetic strategies.

Precursor for the Construction of Biologically Active Scaffolds

The true value of this compound as a precursor becomes evident in its role in synthesizing biologically active scaffolds. After serving its purpose as a protected intermediate, it is readily converted to 3-hydroxy-4-nitrobenzoic acid. This deprotected compound is a direct precursor to a range of significant pharmaceutical agents. biosynth.comguidechem.com

A notable example is the synthesis of Tafamidis, a drug used for treating transthyretin amyloidosis. The synthesis of this complex benzoxazole (B165842) structure utilizes 3-hydroxy-4-nitrobenzoic acid as a key starting material. ias.ac.in The intramolecular reductive cyclization process to form the core benzoxazole ring is a critical step that relies on the specific arrangement of the hydroxyl and nitro groups, a substitution pattern that can be efficiently established using a protected intermediate like this compound in the early stages of the synthesis. ias.ac.in Furthermore, nitrobenzoic acid derivatives in general are foundational components in the pharmaceutical sector, contributing to the creation of various active pharmaceutical ingredients (APIs). nbinno.comnih.gov

Table 1: Selected Biologically Active Scaffolds Derived from Nitrobenzoic Acid Precursors This table is for illustrative purposes and shows scaffolds derived from the broader family of nitrobenzoic acids.

| Scaffold/Molecule | Therapeutic Area/Activity | Precursor Family |

| Tafamidis | Transthyretin Amyloidosis | 2-Aryl Benzoxazoles |

| Procaine (B135) | Anesthetic | Aminobenzoic Acids |

| 1,5-Benzodiazepines | Anticonvulsant, Anxiolytic | Benzodiazepines |

| Azo Dyes | Antimicrobial Agents | Azo Compounds |

Contribution to the Development of Novel Organic Materials

The utility of this compound and its derivatives extends beyond pharmaceuticals into the realm of materials science. The functional groups present on the molecule make it a versatile precursor for monomers used in the synthesis of advanced polymers and dyes. nbinno.com The aromatic core, combined with the reactive nitro and carboxyl groups, can be incorporated into polymer backbones to enhance thermal stability or introduce specific mechanical properties. nbinno.comchemimpex.com

In the dye and pigment industry, nitroaromatic compounds are crucial intermediates. nbinno.comwikipedia.org The nitro group is a key component of many chromophores (the part of a molecule responsible for its color). By using this compound, chemists can build complex dye molecules, with the option to deprotect the hydroxyl group at a later stage to fine-tune the dye's properties, such as its solubility or its ability to bind to fabrics. This strategic unmasking of the hydroxyl group can alter the electronic properties of the final molecule, thereby influencing its color and light-fastness. guidechem.com

Utility in Ligand Design and Coordination Chemistry

In coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. The design of ligands is crucial for developing new catalysts and materials. york.ac.uk While this compound itself is less likely to be a primary ligand due to the ester group, its deprotected form, 3-hydroxy-4-nitrobenzoic acid, is a highly promising ligand candidate.

This molecule possesses multiple potential coordination sites:

The carboxylate group can act as a bidentate or monodentate ligand.

The phenolic hydroxyl group can coordinate to a metal ion upon deprotonation.

The oxygen atoms of the nitro group can also participate in coordination.

The synthetic route via this compound offers a strategic advantage. A chemist could first engage the carboxylic acid group in a coordination reaction with a metal center. The acetoxy group, being non-coordinating, would not interfere. Subsequently, the acetoxy group can be hydrolyzed to reveal the hydroxyl group, which could then bind to the same metal center, creating a chelate, or bind to a second metal ion, facilitating the construction of multinuclear complexes or coordination polymers. This stepwise approach provides precise control over the synthesis of complex, tailor-made coordination compounds. uni-wuerzburg.de

Applications in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces, such as hydrogen bonds. ias.ac.in Crystal engineering is a subfield that focuses on designing and synthesizing solid-state structures with desired properties.

The deprotected form, 3-hydroxy-4-nitrobenzoic acid, is an excellent building block for crystal engineering. It contains multiple hydrogen bond donor sites (the carboxylic acid and hydroxyl protons) and multiple acceptor sites (the carbonyl oxygen, hydroxyl oxygen, and the nitro group oxygens). This functionality allows it to form robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. mdpi.com For example, carboxylic acids are well-known to form dimeric structures, while the hydroxyl and nitro groups can engage in further interactions to build extended one-, two-, or three-dimensional networks. amercrystalassn.orgresearchgate.net

The use of this compound provides a method of "supramolecular control." The acetoxy group is a poor hydrogen bond donor compared to a hydroxyl group. Therefore, it will form different crystal packing arrangements. A synthetic strategy could involve forming a crystal structure with the acetoxy-derivative and then performing a solid-state transformation or recrystallization after deprotection to access a new, desired crystalline form built upon a different set of hydrogen-bonding interactions. This control over intermolecular interactions is fundamental to creating novel materials with specific properties like porosity or non-linear optical activity.

Table 2: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C₉H₇NO₆ | 225.15 | Carboxylic Acid, Nitro, Acetoxy Ester |

| 3-Hydroxy-4-nitrobenzoic acid | C₇H₅NO₅ | 183.12 | Carboxylic Acid, Nitro, Hydroxyl |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Carboxylic Acid, Nitro |

| 3-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | Carboxylic Acid, Amino |

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments

Abiotic degradation, which occurs without the involvement of living organisms, is a crucial factor in the environmental persistence of organic compounds. For 3-Acetoxy-4-nitrobenzoic acid, hydrolysis is a primary abiotic degradation mechanism in aquatic environments. The ester linkage of the acetoxy group is susceptible to cleavage, a reaction that can be influenced by the pH of the surrounding water. In neutral or alkaline waters, this hydrolysis is expected to be more rapid, yielding 3-hydroxy-4-nitrobenzoic acid and acetic acid.

In the atmosphere, the compound, if present in the vapor phase, would be susceptible to reaction with photochemically produced hydroxyl radicals (•OH). These radicals are highly reactive and play a significant role in the atmospheric degradation of many organic compounds. The rate of this reaction would determine the atmospheric lifetime of this compound.

Photolytic Degradation Processes

Biodegradation Pathways and Microbial Transformations

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of xenobiotic compounds from the environment. The biodegradation of nitroaromatic compounds, such as nitrobenzoic acids, has been the subject of considerable research. asm.org The electron-withdrawing nature of the nitro group makes these compounds generally resistant to oxidative degradation. asm.org However, various microorganisms have evolved pathways to utilize them as sources of carbon and energy.

For this compound, the initial step in biodegradation would likely be the enzymatic hydrolysis of the acetoxy group to form 3-hydroxy-4-nitrobenzoic acid. Following this, the degradation would likely proceed via pathways observed for other nitrobenzoic acids. For example, some bacteria degrade m-nitrobenzoic acid by an initial dioxygenase attack, leading to the formation of protocatechuate, which is then further metabolized. nih.gov In one study, Pseudomonas sp. strain JS51 was shown to grow on m-nitrobenzoate, converting it to protocatechuate. nih.gov Similarly, Bacillus flexus strain XJU-4 has been shown to degrade 3-nitrobenzoate through an oxidative mechanism via protocatechuate with the release of nitrite. researchgate.net

The nitro group itself can be a target for microbial transformation. Reductive pathways can convert the nitro group to a nitroso, hydroxylamino, and finally an amino group. The resulting aminobenzoic acid derivatives are generally more amenable to further degradation.

Table 1: Examples of Microbial Degradation of Related Nitrobenzoic Acids

| Microorganism | Substrate | Key Intermediate(s) | Reference |

|---|---|---|---|

| Pseudomonas sp. strain JS51 | m-Nitrobenzoic acid | Protocatechuate | nih.gov |

| Bacillus flexus strain XJU-4 | 3-Nitrobenzoate | Protocatechuate | researchgate.net |

| Soil Microflora | Nitrobenzoic acid | - | nih.govnih.gov |

Note: This table presents data for compounds structurally related to this compound to infer potential biodegradation pathways.

Environmental Mobility and Distribution Theoretical Models

The environmental mobility and distribution of this compound can be predicted using theoretical models based on its physicochemical properties. Key parameters include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While experimental data for this compound is scarce, its structure suggests it would be a solid with some degree of water solubility due to the carboxylic acid and acetoxy groups.

Fugacity models are often used to predict the partitioning of a chemical between different environmental compartments such as air, water, soil, and sediment. Based on its likely properties, this compound is expected to predominantly reside in the soil and water compartments. Its potential for long-range atmospheric transport is likely to be low due to an expected low vapor pressure. In soil, its mobility will be influenced by its acidity and the soil's organic matter content and pH. As a carboxylic acid, it will exist in its anionic form in most environmental soils and waters, which can affect its adsorption to soil particles.

Table 2: Predicted Environmental Distribution of this compound based on Structural Analogs

| Environmental Compartment | Predicted Predominance | Influencing Factors |

|---|---|---|

| Air | Low | Low vapor pressure |

| Water | Moderate to High | Water solubility, pKa |

| Soil | Moderate to High | Adsorption to organic matter, pH |

| Sediment | Moderate | Partitioning from water column |

| Biota | Low to Moderate | Bioaccumulation potential (related to Kow) |

Note: This table is based on general principles and data for structurally similar compounds.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing nitrobenzoic acid derivatives like 3-acetoxy-4-nitrobenzoic acid?

- Methodological Answer :

- Nitration : Introduce a nitro group to the benzene ring via mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration .

- Acetylation : Protect hydroxyl groups using acetic anhydride in the presence of a base (e.g., pyridine) to form the acetoxy moiety .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Confirm purity via melting point analysis and HPLC .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR : Analyze and NMR to confirm substitution patterns (e.g., nitro and acetoxy groups at positions 3 and 4). Look for deshielded aromatic protons near electron-withdrawing groups .

- IR : Identify characteristic peaks: C=O (acetoxy, ~1740 cm⁻¹), NO₂ (asymmetric stretch, ~1520 cm⁻¹), and COOH (broad, ~2500–3000 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of COOH or acetyl groups) .

Q. What safety protocols should be followed when handling nitrobenzoic acid derivatives?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is required if dust is generated .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or particulates .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of contaminated material as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to optimize the molecular geometry and calculate Fukui indices for electrophilic/nucleophilic sites .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to assess activation barriers .

- Validation : Compare computational results with experimental kinetic data (e.g., UV-Vis monitoring of reaction progress) .

Q. What crystallographic strategies resolve structural ambiguities in nitrobenzoic acid derivatives?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution single-crystal X-ray diffraction. Optimize crystal mounting to minimize disorder .

- Refinement Tools : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Use WinGX for visualization and validation of molecular geometry .

- Twinning : For twinned crystals, employ SHELXD for structure solution and PLATON to analyze symmetry operations .

Q. How can contradictory spectral data (e.g., NMR vs. IR) for nitrobenzoic acid derivatives be reconciled?

- Methodological Answer :

- Error Analysis : Check for solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃) and baseline distortions in IR .

- Isotopic Labeling : Synthesize -labeled analogs to confirm nitro group assignments in NMR .

- Cross-Validation : Compare experimental data with computational spectra (e.g., B3LYP/6-31G* level for IR predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。